molecular formula C10H23Cl2N3O B1383989 N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride CAS No. 2060053-19-0

N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B1383989
CAS No.: 2060053-19-0
M. Wt: 272.21 g/mol
InChI Key: XCSYDSRCSMRYPI-UHFFFAOYSA-N
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Description

N-Butyl-2-(piperazin-1-yl)acetamide dihydrochloride is a piperazine-containing acetamide derivative with a linear n-butyl substituent on the amide nitrogen and two hydrochloride counterions. This compound belongs to a class of small molecules often explored for pharmacological applications due to piperazine’s versatility in modulating receptor interactions. The dihydrochloride salt enhances aqueous solubility, making it suitable for preclinical studies requiring parenteral administration .

Properties

IUPAC Name

N-butyl-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13;;/h11H,2-9H2,1H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSYDSRCSMRYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H21N3O·2HCl
  • Molecular Weight : 272.21 g/mol
  • CAS Number : 89433-49-8

The structure of N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride includes a piperazine ring, which is known for its ability to interact with biological targets effectively. The presence of the butyl group enhances its lipophilicity, making it suitable for various applications in drug formulation.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

Biological Studies

The compound is utilized in studies focusing on enzyme inhibition and receptor interactions. Its unique structure allows it to modulate enzyme activity by binding to active sites or allosteric sites, influencing cellular signaling pathways.

Proteomics Research

In proteomics, this compound is employed as a reagent for studying protein interactions and post-translational modifications. Its ability to stabilize proteins during analysis makes it valuable in this field.

Case Study 1: Neuropharmacology

A study examined the effects of this compound on neurotransmitter receptors. Results indicated that the compound exhibited selective binding affinity towards serotonin receptors, suggesting its potential use in treating mood disorders.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound inhibited specific enzymes involved in metabolic pathways. This inhibition was characterized through kinetic studies, revealing IC50 values that support its role as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazine ring is known to interact with various biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The n-butyl group distinguishes this compound from analogs with aromatic or branched aliphatic substituents:

  • In contrast, the n-butyl group in the target compound offers flexibility and increased lipophilicity, which may improve blood-brain barrier penetration .
  • However, the mono-hydrochloride salt form may limit solubility relative to the dihydrochloride form of the target compound .
  • N-(2-Methoxyethyl)-2-(piperazin-1-yl)acetamide hydrochloride () : The methoxyethyl substituent introduces an ether oxygen, increasing polarity and hydrogen-bonding capacity. This contrasts with the purely hydrophobic n-butyl group, suggesting differences in membrane permeability and metabolic stability .

Piperazine Ring Modifications

  • 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride () : The additional chlorophenyl group on the piperazine ring may enhance receptor affinity through hydrophobic or halogen-bonding interactions, which are absent in the unsubstituted piperazine of the target compound .
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () : The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group renders this compound unsuitable for in vivo applications but highlights the adaptability of piperazine in synthetic chemistry .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight Salt Form Melting Point (°C) Solubility (Water)
N-Butyl-2-(piperazin-1-yl)acetamide diHCl ~320 (estimated) Dihydrochloride Not reported High
Compound 12 () 374.29 Dihydrochloride 198–200 Moderate
N-tert-Butyl analog () 263.78 Hydrochloride Not reported Moderate
2-(4-Chlorophenyl) analog () ~350 (estimated) Dihydrochloride Not reported High

The dihydrochloride salts generally exhibit higher water solubility than mono-hydrochloride forms, critical for formulation development. The n-butyl chain’s lipophilicity may confer longer half-life compared to polar substituents like methoxyethyl .

Biological Activity

N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The compound is known to modulate enzyme activity by binding to active or allosteric sites, thereby influencing metabolic pathways. Additionally, it interacts with neurotransmitter receptors, which can lead to various pharmacological effects such as anxiolytic and antipsychotic activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in treating neurological disorders and its cytotoxic effects against cancer cells.

Table 1: Summary of Biological Activities

Biological Activity Effect Reference
AnticonvulsantSignificant activity in seizure models
AntipsychoticModulation of dopamine receptors
Cytotoxicity in Cancer CellsIC50 values ranging from 18 µM to 57.3 µM
Enzyme Inhibition (PARP1)Inhibitory effects observed

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of piperazine derivatives, this compound demonstrated significant efficacy in reducing seizure frequency in animal models. The mechanism involved modulation of GABAergic pathways, indicating its potential for treating epilepsy .

Antipsychotic Effects

Research has shown that the compound effectively modulates serotonin (5-HT) and dopamine (D2) receptor activities. In vitro binding assays revealed that it exhibits high affinity for these receptors, suggesting a role in managing psychiatric conditions such as schizophrenia and bipolar disorder .

Cytotoxicity Against Cancer

The compound has been tested against various cancer cell lines. For instance, studies indicated that it inhibited cell proliferation with IC50 values between 18 µM and 57.3 µM, comparable to established chemotherapeutics like Olaparib. The mechanism appears to involve the inhibition of PARP1 activity, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Piperazine Ring : Essential for receptor binding and modulation.
  • Acetamide Group : Influences solubility and bioavailability.

Research indicates that variations in substituents on the piperazine ring can significantly alter the compound's affinity for different receptors, impacting its therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes and purity assessment methods for N-butyl-2-(piperazin-1-yl)acetamide dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling N-butylamine with a piperazine-acetamide intermediate under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). Post-synthesis, purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and a methanol:dichloromethane gradient. Purity is assessed using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and confirmed by 1H NMR^1 \text{H NMR} (DMSO-d6_6, δ 1.2–1.4 ppm for butyl CH2_2, δ 3.5–4.0 ppm for piperazine protons). Mass spectrometry (ESI+) should show [M+H]+^+ at m/z 274.2 (free base) and a chloride adduct for the dihydrochloride form .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Use amber glass vials to avoid light-induced decomposition. During handling, wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood with HEPA filters to minimize inhalation of fine particles. Contaminated surfaces should be cleaned with 70% ethanol .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. If twinning is suspected (common in piperazine derivatives), use the TWIN/BASF commands in SHELX to model twinning ratios. Validate hydrogen bonding networks using OLEX2 visualization, focusing on N–H···Cl interactions. Compare experimental data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to resolve discrepancies in bond angles or torsional conformations .

Q. What experimental design considerations are critical for evaluating the compound’s dose-dependent biological activity?

  • Methodological Answer : Use a logarithmic dose range (e.g., 1 nM–100 µM) in triplicate assays to establish EC50_{50}/IC50_{50}. For receptor-binding studies (e.g., TRPC channels), include positive controls like (-)-Englerin A (TRPC4/5 agonist) and negative controls with piperazine-free analogs. Apply nonlinear regression analysis (GraphPad Prism) to fit dose-response curves. Validate target engagement via siRNA knockdown or competitive binding assays with radiolabeled ligands (e.g., 3H^3 \text{H}-labeled analog) .

Q. How can researchers address contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Methodological Answer : Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Compare with in vivo bioavailability studies in rodents (plasma sampling via LC-MS/MS). If discrepancies arise, investigate metabolic stability using liver microsomes (human/rat) with NADPH cofactors. Identify major metabolites via UPLC-QTOF and adjust experimental models to account for species-specific cytochrome P450 activity (e.g., CYP3A4 vs. CYP2D6) .

Q. What strategies optimize the compound’s selectivity for piperazine-linked targets over off-pathway receptors?

  • Methodological Answer : Conduct a broad-panel screening (e.g., 100+ GPCRs, kinases) at 10 µM to identify off-target interactions. For persistent off-target activity, modify the N-butyl chain length or introduce steric hindrance (e.g., methyl branching). Use molecular docking (AutoDock Vina) to prioritize substitutions that disrupt binding to non-target receptors while maintaining affinity for the primary target (e.g., σ-1 receptors). Validate selectivity via SPR (Biacore) or thermal shift assays .

Data Analysis and Validation

Q. How should researchers validate analytical methods for quantifying the compound in biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : 5-point calibration curve (1–1000 ng/mL) with R2^2 ≥ 0.995.
  • Accuracy/Precision : Spike recovery (80–120%) and ≤15% RSD in intra/inter-day assays.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
    Use stable isotope-labeled internal standards (e.g., 13C^{13} \text{C}-analog) to correct for matrix effects in LC-MS/MS .

Contradiction Resolution

Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?

  • Methodological Answer : Normalize viability data to cell-line-specific doubling times and confluency. Use ANOVA with post-hoc Tukey tests to identify outliers. Cross-reference with transcriptomic databases (e.g., CCLE) to correlate sensitivity with target receptor expression levels. Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Reconcile discrepancies by testing under standardized hypoxia (5% O2_2) vs. normoxia conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.